molecular formula C14H15N5S B10948533 5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine

5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B10948533
M. Wt: 285.37 g/mol
InChI Key: OXIWBTMNXVVCPI-UHFFFAOYSA-N
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Description

N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE typically involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by their coupling with phenylamine. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

5-[2-(4-methylpyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H15N5S/c1-11-9-15-19(10-11)8-7-13-17-18-14(20-13)16-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,18)

InChI Key

OXIWBTMNXVVCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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